molecular formula C5H4BrNO2 B1283113 1-(3-Bromoisoxazol-5-yl)ethanone CAS No. 76596-53-7

1-(3-Bromoisoxazol-5-yl)ethanone

Cat. No.: B1283113
CAS No.: 76596-53-7
M. Wt: 189.99 g/mol
InChI Key: NMCSUHDGEHKCQH-UHFFFAOYSA-N
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Description

1-(3-Bromoisoxazol-5-yl)ethanone, more commonly known as BIE, is an organic compound with a molecular formula of C3H3BrNO. It is a colorless, crystalline solid that is soluble in water and alcohols. BIE is a member of the isoxazole family, which is a group of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. BIE has a wide range of applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives for Biological Activities : A study by Abdel‐Aziz et al. (2011) involved the synthesis of derivatives starting from a compound similar to 1-(3-Bromoisoxazol-5-yl)ethanone, revealing potent immunosuppressive and immunostimulatory properties, along with significant inhibition of LPS-stimulated NO generation. Compounds also showed strong cytotoxicity against various cancer cell lines, indicating their potential in cancer research (Abdel‐Aziz et al., 2011).

Anticholinesterase Activities

  • Exploring Anticholinesterase Activities : A 2014 study by Mohsen et al. synthesized different derivatives to investigate their anticholinesterase activities. These compounds showed a promising inhibitory effect on acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease (Mohsen et al., 2014).

Molecular Structure Analysis

  • Molecular Structure and Analysis : Potkin et al. (2012) conducted a study on the molecular structure and rearrangement of related compounds, contributing to the understanding of chemical properties and potential applications in material science (Potkin et al., 2012).

Cytotoxic Effects

  • Investigating Cytotoxic Effects : Alagöz et al. (2021) synthesized new derivatives and evaluated their cytotoxic effects against various cancer cell lines. This research highlights the potential of such compounds in developing new anticancer treatments (Alagöz et al., 2021).

Molecular Docking Studies

  • Molecular Docking for Anti-neoplastic Agents : A study by Mary et al. (2015) involved molecular docking studies to predict the inhibitory activity of related compounds against TPII, suggesting potential as anti-neoplastic agents (Mary et al., 2015).

Synthesis Methods and Applications

  • Exploring Synthesis Methods : Research by Kwiecień et al. (2006) focused on synthesizing novel compounds, demonstrating methodologies that could be applicable in various areas of chemical synthesis (Kwiecień et al., 2006).

  • Synthesis and Spectroscopic Characterization : Govindhan et al. (2017) synthesized and characterized a novel compound, contributing to the field of synthetic chemistry and material science (Govindhan et al., 2017).

Safety and Hazards

The safety information for 1-(3-Bromoisoxazol-5-yl)ethanone includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Properties

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCSUHDGEHKCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545340
Record name 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76596-53-7
Record name 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a similar manner 3-methoxy-5-(1-hydroxyethyl)-isoxazole, 3-bromo-5-(1-hydroxypropyl)-isoxazole and 3-bromo-5-(1-hydroxybutyl)-isoxazole were oxidized to afford
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3-bromo-5-(1-hydroxypropyl)-isoxazole
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3-bromo-5-(1-hydroxybutyl)-isoxazole
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Synthesis routes and methods II

Procedure details

A mixture of dibromoformaldoxime(which was obtained in Example 116) (32.5 g, 160.2 mmol), 3-butyn-one (13.41 g, 197 mmol), potassium carbonate (11 g, 80.1 mmol), and methylene chloride (300 mL) was stirred at ambient temperature for 20 hours. The slurry was then treated with aqueous hydrochloric acid (2N, 200 mL) and extracted with methylene chloride. The combined organic extracts were dried over MgSO4. Evaporation and purification by flash chromatography (ethyl acetate/hexanes 5/95) gave a white solid (16.76 g, 56% yield); 1H NMR (300 MHz, CDCl3) δ 2.62 (s, 3H), 6.97 (s, 1H).
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32.5 g
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13.41 g
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11 g
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reactant
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300 mL
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solvent
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200 mL
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Yield
56%

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